![molecular formula C13H23O4- B14706456 6-(Heptyloxy)-6-oxohexanoate CAS No. 17961-11-4](/img/structure/B14706456.png)
6-(Heptyloxy)-6-oxohexanoate
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Overview
Description
6-(Heptyloxy)-6-oxohexanoate is an organic compound characterized by a heptyloxy group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Heptyloxy)-6-oxohexanoate typically involves the esterification of hexanoic acid with heptanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification process. The product is then separated and purified using techniques such as fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Heptyloxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanone.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
6-(Heptyloxy)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 6-(Heptyloxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The heptyloxy group can also modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(Octyloxy)-6-oxohexanoate
- 6-(Hexyloxy)-6-oxohexanoate
- 6-(Pentoxy)-6-oxohexanoate
Comparison
6-(Heptyloxy)-6-oxohexanoate is unique due to its specific heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, longer alkyl chains may enhance lipophilicity and membrane permeability, while shorter chains may result in higher aqueous solubility.
Properties
CAS No. |
17961-11-4 |
---|---|
Molecular Formula |
C13H23O4- |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
6-heptoxy-6-oxohexanoate |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-8-11-17-13(16)10-7-6-9-12(14)15/h2-11H2,1H3,(H,14,15)/p-1 |
InChI Key |
BJIUNQZHYLBUNL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCOC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
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